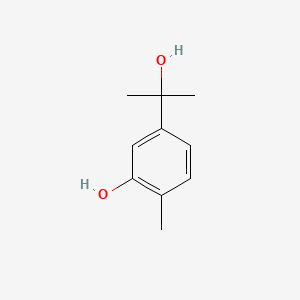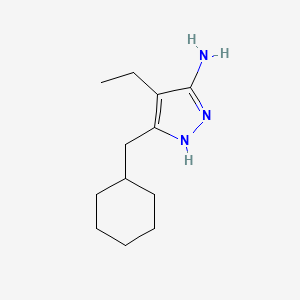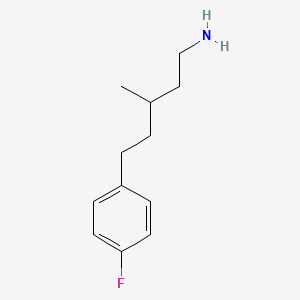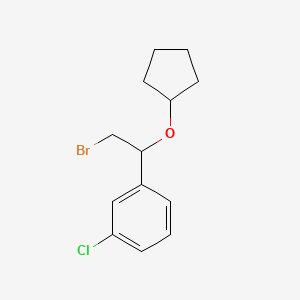![molecular formula C19H14O2 B13617160 2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
2-{[1,1'-Biphenyl]-3-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’:3’1’'-Terphenyl]-2-carboxylic acid is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a carboxylic acid group attached to the central benzene ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of bromobenzene with phenylboronic acid in the presence of a palladium catalyst to form biphenyl. The biphenyl is then further coupled with another bromobenzene molecule to form terphenyl.
Carboxylation: The terphenyl undergoes carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: [1,1’:3’1’'-Terphenyl]-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted terphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives like ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated terphenyl derivatives.
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Industry:
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects.
相似化合物的比较
[1,1’4’,1’'-Terphenyl]: Another terphenyl derivative with different substitution patterns.
Biphenyl: Consists of two benzene rings and serves as a simpler analog.
Triphenylmethane: Contains three benzene rings attached to a central carbon atom.
Uniqueness: [1,1’:3’1’'-Terphenyl]-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and functionality compared to other terphenyl derivatives. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C19H14O2 |
|---|---|
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-(3-phenylphenyl)benzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H,20,21) |
InChI 键 |
RKXIGLFSJQIZGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)




![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
